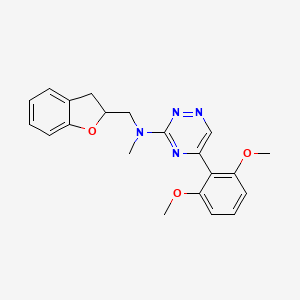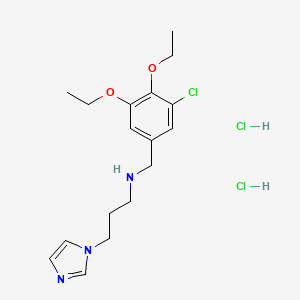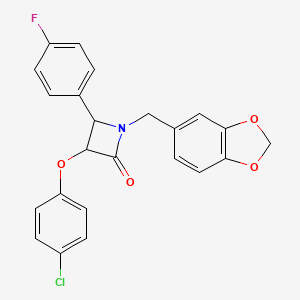
1-(2-furoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-furoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide, also known as FMP, is a small molecule drug that has been studied for its potential applications in various fields such as cancer treatment, anti-inflammatory therapy, and neuroprotection. FMP is a proline derivative that has a unique chemical structure, which makes it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 1-(2-furoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide is not fully understood. However, it has been proposed that this compound exerts its effects by modulating various signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in epigenetic regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of HDACs, which leads to the accumulation of acetylated histones and increased gene expression. This compound has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation. Moreover, this compound has been shown to inhibit the activity of proteasomes, which are enzymes that play a crucial role in protein degradation.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-furoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. Moreover, this compound has been extensively studied for its potential applications in cancer treatment, which makes it a promising candidate for further research. However, this compound has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer in vivo. Moreover, this compound has not been extensively studied for its potential toxicity and side effects, which should be considered in further research.
Orientations Futures
There are several future directions for the research on 1-(2-furoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide. Firstly, further studies are needed to elucidate the mechanism of action of this compound, which will provide insights into its potential applications in various fields. Secondly, the development of new formulations of this compound with improved solubility and bioavailability will facilitate its administration in vivo. Thirdly, the evaluation of the potential toxicity and side effects of this compound will provide important information for its clinical development. Finally, the exploration of the synergistic effects of this compound with other anti-cancer agents will provide new avenues for cancer treatment.
Méthodes De Synthèse
The synthesis of 1-(2-furoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide involves the condensation of 4'-methoxy-2-biphenylyl-4-carboxylic acid with furoyl chloride in the presence of triethylamine, followed by the coupling with proline methyl ester using dicyclohexylcarbodiimide (DCC) as a coupling agent. The final step involves the deprotection of the methyl ester group using hydrochloric acid, resulting in the formation of this compound.
Applications De Recherche Scientifique
1-(2-furoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound exerts its anti-cancer effects by inducing cell cycle arrest and apoptosis in cancer cells. Moreover, this compound has been shown to inhibit the migration and invasion of cancer cells, which are critical steps in cancer metastasis.
Propriétés
IUPAC Name |
1-(furan-2-carbonyl)-N-[2-(4-methoxyphenyl)phenyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-28-17-12-10-16(11-13-17)18-6-2-3-7-19(18)24-22(26)20-8-4-14-25(20)23(27)21-9-5-15-29-21/h2-3,5-7,9-13,15,20H,4,8,14H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCFBBJWRUVWSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3CCCN3C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 5-[1-(allylamino)ethylidene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B6105490.png)
![5-(2-chlorophenyl)-2-(4-methyl-1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6105498.png)

![1-[2-(4-methoxyphenyl)ethyl]-4-{[(5-methyl-2-furyl)methyl]amino}-2-pyrrolidinone](/img/structure/B6105519.png)
![N-(4-{[(4-ethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B6105524.png)

![methyl (2S*,4S*,5R*)-5-(2,3-difluorophenyl)-1-methyl-4-({[2-(1H-pyrazol-1-yl)ethyl]amino}carbonyl)-2-pyrrolidinecarboxylate](/img/structure/B6105531.png)
![ethyl 2-(benzoylamino)-5-{[5-(4-chlorophenyl)-2-furyl]methylene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6105549.png)
![1-[(4-methylbenzyl)oxy]-3-(1-piperidinyl)-2-propanol hydrochloride](/img/structure/B6105555.png)
![2-[(3-{[(3-fluorophenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoic acid](/img/structure/B6105558.png)


![[3-(3-chlorobenzyl)-1-(5-isoquinolinylmethyl)-3-piperidinyl]methanol](/img/structure/B6105578.png)